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Compound of Interest

Compound Name: 1H-Imidazole-1-sulfonyl azide

Cat. No.: B057912 Get Q

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of diazo compounds via diazo transfer to activate

transformation is a cornerstone of modern organic synthesis, providing versatile intermediates for a wide range of chemical transformations.

Introduction
Diazo compounds are valuable reagents in organic chemistry, serving as precursors for carbenes and carbenoids, participating in cycloaddition reacti

[1][2] The transfer of a diazo group to a carbon acid, particularly an activated methylene group, is a fundamental method for their synthesis.[3][4] This

transformation, catering to a range of substrates and safety considerations.

Safety Precautions
Warning: Organic azides and diazo compounds are potentially explosive and should be handled with extreme caution.[5][6][7][8] They can be sensitiv

involving these compounds must be carried out in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE

gloves, is mandatory.[6][9]

Handling Azides: Avoid using metal spatulas.[7] Do not use chlorinated solvents like dichloromethane or chloroform with sodium azide, as this can f

[5]

Handling Diazo Compounds: Avoid distillation of crude diazo compounds if possible, as they can be explosive, especially in concentrated form.[10]

Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines.[5]

General Mechanism of Diazo Transfer
The most common method for diazo transfer is the Regitz diazo transfer, which involves the reaction of an active methylene compound with a sulfony

mechanism proceeds through the deprotonation of the active methylene substrate to form an enolate, which then acts as a nucleophile, attacking the 

Subsequent proton transfer and elimination of the sulfonamide yields the diazo compound.[4]

Step 1: Deprotonation

Step 2: Nucleophilic Attack

R1(CO)CH2(CO)R2 R1(CO)CH-(CO)R2 + Base Base + BH+

R'SO2N3

[R1(CO)CH(CO)R2]-N=N-N-SO2R'

 + R'SO2N3

R'SO2NH-
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Caption: General mechanism of the Regitz diazo transfer reaction.

Protocols for Diazo Transfer
Protocol 1: Regitz Diazo Transfer to 1,3-Dicarbonyl Compounds
This protocol is suitable for highly activated methylene substrates such as 1,3-diketones and β-ketoesters.[12] Tosyl azide is a common, efficient, and

though it is potentially explosive and requires careful handling.[12]

Experimental Protocol:

To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a base (e.g., triethylamine, 1.5-2.0 equ

Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent while maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel to remove the p-toluenesulfonamide byproduct.[12]

Substrate Diazo Transfer Reagent Base Solvent Yield (%)

1,3-Cyclohexanedione Tosyl Azide Et3N CH3CN 90

Dimedone Tosyl Azide Et3N CH3CN 94

Ethyl Acetoacetate p-ABSA Et3N CH3CN 74

Diethyl Malonate Tosyl Azide Et3N CH3CN ~85-95

Protocol 2: Deformylative/Detrifluoroacetylative Diazo Transfer to Less Activated Ketones
For less acidic substrates like simple ketones, direct diazo transfer is often inefficient.[14][15] The Regitz-Danheiser procedure involves a two-step se

or trifluoroacetylation, followed by diazo transfer with concomitant removal of the activating group.[14][15][16] p-Acetamidobenzenesulfonyl azide (p-A

are often preferred as safer alternatives to tosyl azide.[14][17]

Experimental Protocol (Detrifluoroacetylative Diazo Transfer):[14][16]

Trifluoroacetylation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as lithium hexamethyldisilazide (LiH

minutes, add trifluoroethyl trifluoroacetate (TFETFA) (1.2 equiv). Stir at -78 °C for 1-2 hours before quenching with saturated aqueous ammonium c

concentrate to give the crude α-trifluoroacetyl ketone.

Diazo Transfer: Dissolve the crude α-trifluoroacetyl ketone in acetonitrile. Add water (1.0 equiv) and triethylamine (1.5 equiv). Then, add the sulfony

equiv) and stir at room temperature until the reaction is complete.

Work-up as described in Protocol 1. The use of mesyl azide facilitates purification as the methanesulfonamide byproduct is water-soluble.[14]
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Substrate Activating Step Diazo Transfer Reagent Yield (%)

4-Phenyl-3-buten-2-one Trifluoroacetylation Mesyl Azide 95

Propiophenone Trifluoroacetylation Mesyl Azide 92

4-tert-Butylcyclohexanone Trifluoroacetylation Mesyl Azide 93

α-Tetralone Formylation Tosyl Azide 73

digraph "Deformylative Diazo Transfer Workflow" {

graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF"];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4", s

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Start: Ketone Substrate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"

activation [label="Activation (Formylation or\nTrifluoroacetylation)", shape=box, style=filled, fillcolor="#42

activated_ketone [label="α-Formyl or α-Trifluoroacetyl\nKetone Intermediate", shape=box, style=filled, fillcol

diazo_transfer [label="Diazo Transfer with\nSulfonyl Azide and Base", shape=box, style=filled, fillcolor="#EA4

workup [label="Aqueous Work-up and\nExtraction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFF

purification [label="Purification\n(Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor=

product [label="Product: α-Diazo Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF

start -> activation;

activation -> activated_ketone;

activated_ketone -> diazo_transfer;

diazo_transfer -> workup;

workup -> purification;

purification -> product;

}

Caption: Workflow for deformylative/detrifluoroacetylative diazo transfer.

Protocol 3: "Sulfonyl-Azide-Free" (SAFE) Diazo Transfer
To mitigate the hazards associated with handling sulfonyl azides, the Krasavin group developed a "Sulfonyl-Azide-Free" (SAFE) protocol where the d

sodium azide and a sulfonyl chloride in an aqueous medium.[5][18] This method is particularly advantageous for parallel and diversity-oriented synthe

Experimental Protocol:[5][18]

For highly activated substrates: Prepare the "SAFE cocktail" by mixing sodium azide (2.0 equiv), potassium carbonate (2.67 equiv), and m-carboxy

Add the active methylene compound (1.0 equiv) to this mixture and stir at room temperature until the reaction is complete.

For less activated substrates: First, perform an in situ formylation of the ketone or ester. Then, add the "SAFE cocktail" to the reaction mixture.

Upon completion, extract the product with an organic solvent. The aqueous work-up is often simplified, and in many cases, the product is obtained 

Substrate Type Activating Step (if any) Yield Range (%) Refere

1,3-Dicarbonyls None High [19]

Monocarbonyls in situ Formylation 34-98 [5]

Protocol 4: Diazo Transfer with Imidazole-1-sulfonyl Azide
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Imidazole-1-sulfonyl azide (or its more stable hydrogen sulfate salt) is an efficient and often safer alternative to traditional sulfonyl azides.[2][3][21][22]

of primary amines to azides but also works well for diazo transfer to activated methylene compounds.[3]

Experimental Protocol:

Dissolve the activated methylene substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF).

Add a base such as DBU or triethylamine (2.0 equiv).

Add imidazole-1-sulfonyl azide hydrochloride (1.1 equiv) portion-wise at 0 °C.

Allow the reaction to stir at room temperature until completion.

Perform a standard aqueous work-up and purification as described in Protocol 1.

Catalytic Applications of Synthesized Diazo Compounds
The diazo compounds synthesized through these methods are valuable precursors for a variety of metal-catalyzed reactions, most notably with rhodiu

[28] These reactions generate metal carbene intermediates that can undergo cyclopropanation, C-H insertion, and ylide formation, providing access t

[M] Catalyst
(e.g., Rh₂(OAc)₄, Cu(acac)₂)

Metal Carbene
[M]=C(R)R'

 + Diazo
- N₂

R-C(N₂)-R'

Product
(e.g., Cyclopropane, Insertion Product)

 + Substrate

Substrate
(e.g., Alkene, X-H bond)

 

Click to download full resolution via product page

Caption: Generalized catalytic cycle for metal-catalyzed reactions of diazo compounds.

Typical Catalytic Reaction Protocol (General):

To a solution of the substrate (e.g., an alkene for cyclopropanation) in a dry, inert solvent (e.g., dichloromethane), add the metal catalyst (typically 0

Slowly add a solution of the purified diazo compound in the same solvent via syringe pump over several hours. The slow addition is crucial to keep 

minimizing side reactions.

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the diazo compound is fully consumed.

Remove the solvent under reduced pressure and purify the product by column chromatography.

These protocols provide a foundation for the synthesis and application of diazo compounds from activated methylene substrates. Researchers should

substrate scopes, optimized conditions, and further applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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